4-Bromo-2-chloro-5-methoxypyridine
Description
Contextualization of Pyridine (B92270) Derivatives in Advanced Organic Synthesis Research
Pyridine and its derivatives are among the most ubiquitous heterocyclic scaffolds in drug design and advanced organic synthesis. nih.gov Their prevalence stems from a combination of unique properties, including their aromaticity, basicity, ability to form hydrogen bonds, and their role as bioisosteres for other functional groups. nih.gov These characteristics make the pyridine skeleton a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a disproportionately high number of bioactive compounds. mdpi.com
The therapeutic applications of pyridine-containing molecules are vast, spanning antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov Consequently, a significant focus of modern medicinal chemistry is the development of novel and efficient synthetic routes to access functionalized pyridine derivatives. nih.govnih.gov Researchers continually seek to expand the chemical space around the pyridine core, designing new analogues to probe mechanisms of action and discover new pharmaceutical leads. nih.gov
Importance of Poly-substituted Pyridines in Contemporary Chemical Science
The strategic placement of multiple substituents on the pyridine ring gives rise to poly-substituted pyridines, a class of compounds with immense importance in modern chemical science. nih.gov Many approved drugs feature pyridine rings with more than three substituents, highlighting the value of this structural motif in achieving desired pharmacological profiles. scitechdaily.com The specific substitution pattern on the pyridine ring profoundly influences the molecule's physicochemical properties, such as its solubility, electronic distribution, and steric profile, which in turn dictates its biological activity and potential applications. nih.gov
The synthesis of these complex molecules is a key area of research. nih.gov Scientists employ various strategies, including multi-component reactions (MCRs), C-H functionalization, and cyclization reactions, to construct these intricate scaffolds. nih.govscitechdaily.com The development of methods for creating poly-substituted pyridines is not only crucial for the pharmaceutical industry but also for the creation of advanced materials and functional organic compounds. scitechdaily.comresearchgate.net
Specific Research Focus on 4-Bromo-2-chloro-5-methoxypyridine as a Molecular Scaffold
Within the vast family of halogenated pyridines, this compound has emerged as a valuable and highly functionalized building block for organic synthesis. Its structure incorporates three distinct functional handles—a bromine atom, a chlorine atom, and a methoxy (B1213986) group—each offering unique opportunities for selective chemical transformations. The differential reactivity of the C-Br and C-Cl bonds, coupled with the electronic influence of the methoxy group, makes this compound a versatile intermediate for constructing more complex molecular architectures.
This specific arrangement of substituents allows for sequential and site-selective cross-coupling reactions, enabling the introduction of various functional groups at specific positions on the pyridine ring. This level of control is highly desirable in the synthesis of targeted molecules for medicinal chemistry and materials science. This compound serves as a key intermediate in the synthesis of a range of more complex pyridine derivatives.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1020253-15-9 | bldpharm.comscbt.com |
| Molecular Formula | C6H5BrClNO | scbt.com |
| Molecular Weight | 222.47 g/mol | scbt.comchemicalbook.com |
| Classification | Heterocyclic Building Block, Pyridine, Bromide, Chloride, Ether | bldpharm.com |
Overview of Research Directions in Halogenated Methoxypyridines
Research into halogenated methoxypyridines is driven by the need for novel synthetic methodologies and the exploration of their unique chemical properties. A significant research direction involves developing highly regioselective halogenation techniques for pyridine precursors. chemrxiv.orgchemrxiv.org This includes direct C-H halogenation, which avoids the need for pre-functionalized starting materials, and innovative strategies like ring-opening/halogenation/ring-closing sequences to achieve substitution patterns that are difficult to access through classical electrophilic aromatic substitution. chemrxiv.org
For instance, the synthesis of a related compound, 5-bromo-2-methoxypyridine, can be achieved from 2,5-dibromopyridine (B19318) by refluxing with sodium hydroxide (B78521) in methanol, demonstrating a nucleophilic substitution pathway. chemicalbook.com Another related precursor, 5-Bromo-2,4-dichloropyridine, is synthesized from 2-amino-4-chloropyridine (B16104) via bromination followed by diazotization and chlorination. google.com The synthesis of this compound itself can be accomplished by treating 2-Chloro-4-methoxypyridine with N-Bromosuccinimide in sulfuric acid. chemicalbook.com
A more recent area of investigation is the role of halogenated pyridines as halogen bond donors. acs.org When the pyridine nitrogen is protonated or alkylated, the resulting positive charge enhances the ability of the ring's halogen substituents to engage in halogen bonding—a non-covalent interaction with significant potential for controlling crystal engineering and molecular self-assembly. acs.org This opens up new avenues for the application of halogenated methoxypyridines in materials science and supramolecular chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-5-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFQXQOLLAPAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674362 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-15-9 | |
| Record name | 4-Bromo-2-chloro-5-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 4 Bromo 2 Chloro 5 Methoxypyridine
Established Synthetic Pathways for Substituted Pyridines
The construction of highly functionalized pyridine (B92270) rings relies on a well-established toolbox of organic reactions. These methods, while not always directly applied to the target molecule, form the fundamental basis for strategic route design.
Halogenation of Pyridine Derivatives in Controlled Conditions
The introduction of halogen atoms onto a pyridine ring is a critical step for subsequent functionalization. However, the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). acs.org Consequently, direct halogenation often requires harsh conditions, such as high temperatures and the use of strong Lewis or Brønsted acids, which can lead to a lack of selectivity and the formation of isomeric mixtures. chemrxiv.org
To overcome these challenges, several controlled halogenation strategies have been developed:
Activation via N-Oxidation: Converting the pyridine nitrogen to an N-oxide activates the ring towards electrophilic attack, particularly at the 2- and 4-positions. Subsequent halogenation can proceed under milder conditions. researchgate.net For instance, regioselective bromination of fused pyridine N-oxides has been achieved using p-toluenesulfonic anhydride as an activator and tetrabutylammonium bromide as the bromide source, avoiding harsh reagents like Br₂ or POBr₃. tcichemicals.com
Use of Milder Halogenating Agents: Modern synthesis employs a variety of N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. These reagents often provide better regioselectivity and operate under milder conditions. A patented process for the bromination of pyridine derivatives utilizes agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of oleum to improve selectivity. google.com
Directing Groups: The introduction of a directing group can control the position of halogenation. An electrochemical meta-bromination of pyridines has been developed that uses an amino directing group to achieve high regioselectivity under mild, catalyst-free conditions. acs.org
| Reagent/Method | Target Position | Conditions | Reference |
| Br₂ / Oleum | 3-position | High Temperature | chemrxiv.org |
| N-Oxidation then Halogenation | 2- or 4-position | Milder conditions | researchgate.net |
| NBS or DBDMH / Oleum | Varies | 10°C to 150°C | google.com |
| Electrochemical (TBABr) with Directing Group | meta-position | Room Temperature, Catalyst-free | acs.org |
Nucleophilic Substitution Reactions in Pyridine Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridines, particularly when a good leaving group, such as a halogen, is present at the 2- or 4-position. The electron-withdrawing nature of the ring nitrogen atom activates these positions for nucleophilic attack. chemistry-online.comyoutube.com This reactivity is enhanced in N-alkyl pyridinium salts. chemistry-online.com
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex) that is stabilized by the nitrogen atom. Subsequent elimination of the leaving group restores the aromaticity of the ring. youtube.com A wide variety of nucleophiles can be employed in these reactions. Microwave irradiation has been shown to dramatically decrease reaction times for the substitution of halopyridines with sulfur, oxygen, and carbon nucleophiles. sci-hub.se
| Halopyridine Position | Reactivity | Reason |
| 2- and 4-positions | High | The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com |
| 3-position | Low | The intermediate lacks this additional stabilization from the ring nitrogen. youtube.com |
Cross-Coupling Reactions as a Tool for Pyridine Functionalization
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, offering vast possibilities for functionalizing halopyridines. acs.org Reactions such as the Suzuki, Stille, Negishi, and Heck couplings allow for the precise introduction of alkyl, aryl, and other moieties.
In a typical Suzuki coupling, a halopyridine (or a pyridine triflate/fluorosulfate) is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This methodology is highly versatile and tolerant of many functional groups. The reactivity of different halogens can often be controlled through judicious selection of the palladium catalyst and reaction conditions, allowing for sequential, chemoselective functionalization of polyhalogenated pyridines. nih.gov For instance, the reactivity order is generally I > Br > OSO₂F > Cl, enabling stepwise synthesis. nih.gov
Recent advancements have also focused on transition-metal-free cross-coupling reactions to prepare polyfunctional pyridines, expanding the synthetic toolkit. ynu.edu.cn Furthermore, direct C-H functionalization, where a C-H bond is directly converted to a C-C or C-heteroatom bond, represents a highly atom-economical approach to pyridine modification. nih.gov
Novel Synthetic Approaches to 4-Bromo-2-chloro-5-methoxypyridine
The specific substitution pattern of this compound requires precise regiochemical control. A known efficient synthesis involves a Sandmeyer-type reaction starting from 2-methoxy-4-aminopyridine. guidechem.com In this procedure, the amino group is diazotized using sodium nitrite in hydrobromic acid, followed by decomposition to install the bromine at the 4-position. guidechem.com However, general advancements in selective halogenation offer alternative strategic possibilities.
Exploration of Regioselective Bromination Techniques
Achieving regioselective bromination at the C4 position of a pyridine ring that is already substituted at C2 and C5 is a significant synthetic challenge. Novel methods aim to overcome the inherent reactivity patterns of the pyridine nucleus.
One innovative approach involves the temporary transformation of the pyridine into a more reactive intermediate. For example, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has been developed. chemrxiv.org This method allows for highly regioselective halogenation under mild conditions, providing access to 3-halopyridines that are difficult to obtain through classical electrophilic substitution. chemrxiv.org While this specific method targets the 3-position, the underlying principle of temporary dearomatization to control reactivity is a powerful modern strategy.
Another strategy involves leveraging pyridine N-oxides. The N-oxide function activates the ring, and subsequent reactions can be directed to specific positions. For instance, a method for the regioselective bromination of pyridine N-oxide derivatives utilizes oxalyl bromide ((COBr)₂) and triethylamine in dibromomethane at 0 °C. researchgate.net The choice of activating agent and reaction conditions is crucial for directing the halogen to the desired position.
| Method | Intermediate | Key Features |
| Zincke Imine Chemistry | Zincke Imine (dearomatized) | Accesses electronically disfavored positions; mild conditions. chemrxiv.org |
| N-Oxide Activation | Pyridine N-Oxide | Enhances ring reactivity; regioselectivity is dependent on reagents. researchgate.net |
Advanced Chlorination Strategies for Pyridine Systems
Traditional methods for the chlorination of pyridines often involve molecular chlorine, which can require high temperatures or radical initiators and may lack selectivity. google.comgoogle.com Modern approaches seek milder, more selective, and environmentally benign reagents.
Chloramine-T has been identified as a highly efficient and regioselective chlorinating agent for certain N-heterocycles, such as imidazo[1,2-a]pyridines, under solvent-free conditions at room temperature. acs.org This method avoids over-chlorination and tolerates a variety of functional groups, representing a green chemistry approach.
Another advanced strategy involves a controllable pyridine N-oxidation followed by nucleophilic dechlorination. nih.gov In a process developed for the dechlorination of chloropyridines, peroxymonocarbonate (HCO₄⁻) acts as a selective oxidant to form the pyridine N-oxide intermediate. This activation lowers the energy barrier for a subsequent nucleophilic attack by a reductant like hydroperoxide anion (HO₂⁻) to displace the chlorine. nih.gov While designed for dechlorination, the principles of N-oxidation to modulate reactivity and facilitate nucleophilic substitution are broadly applicable to the synthesis of complex chloropyridines.
| Reagent/System | Conditions | Advantages |
| Chloramine-T | Solvent-free, Room Temperature | Environmentally benign, high efficiency, good regioselectivity for specific systems. acs.org |
| Carbonate/H₂O₂ | Controlled pH | Controllable N-oxidation to activate the ring for nucleophilic substitution. nih.gov |
Methoxylation Methods on Halogenated Pyridine Scaffolds
The introduction of a methoxy (B1213986) group onto a pyridine ring, particularly one already bearing multiple halogen substituents, is typically accomplished via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, which is further enhanced by the presence of electron-withdrawing halogen atoms, facilitates the attack of nucleophiles.
In the context of a dihalogenated pyridine precursor, such as a dichlorobromopyridine, the methoxide (B1231860) anion (CH₃O⁻) serves as the nucleophile. The reaction proceeds through an addition-elimination mechanism. The nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comlibretexts.org Aromaticity is temporarily disrupted in this stage. libretexts.orgyoutube.com The stability of this intermediate is crucial and dictates the feasibility and regioselectivity of the reaction. For pyridine systems, attack at the C-2 and C-4 positions (ortho and para to the ring nitrogen) is favored because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.com In the final step, the leaving group (typically a chloride or bromide ion) is expelled, and the aromaticity of the ring is restored. pearson.com
The choice of which halogen is displaced depends on a combination of factors, including the position on the ring and the carbon-halogen bond strength. Generally, the C-F bond is the strongest and C-I is the weakest, but for SNAr, the rate-determining step is often the initial nucleophilic attack, making the stability of the intermediate a key factor. In many cases, chlorine at the 2- or 4-position is readily displaced by methoxide.
The table below outlines typical conditions for such transformations.
Table 1: Representative Conditions for Methoxylation of Halogenated Pyridines
| Reagent | Base/Solvent System | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Sodium Methoxide | Methanol | 60-100 °C | 4-12 h | Moderate to High |
| Potassium Methoxide | THF / DMF | 25-80 °C | 2-8 h | Good to High |
One-Pot and Cascade Reaction Sequences for Enhanced Efficiency
Modern synthetic chemistry increasingly emphasizes process efficiency, atom economy, and the reduction of waste. One-pot and cascade reactions, which involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates, are central to achieving these goals. These strategies reduce the number of workup and purification steps, saving time, solvents, and resources.
For the synthesis of complex pyridines like this compound, a one-pot approach could be envisioned starting from simpler precursors. For example, a multi-component reaction to form a substituted pyridine ring could be followed by sequential, regioselective halogenation and methoxylation steps in the same pot. A cascade reaction might involve the copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime derivative to form a 3-azatriene, which then undergoes electrocyclization and subsequent aerobic oxidation to furnish the pyridine core, all in a single sequence. nih.gov
The development of such processes requires careful selection of reagents and catalysts that are compatible with one another and can function under a common set of conditions. The Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl ketone, can be adapted into a one-pot, three-component process by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk This approach offers excellent control of regiochemistry. core.ac.uk A hypothetical one-pot process for a related structure might involve the initial formation of a dichloropyridine followed by the addition of a brominating agent and then a methoxide source, with temperature and reagent addition being carefully controlled to direct the reaction sequence. Such integrated processes are highly desirable for streamlining the synthesis of functionalized heterocyclic compounds. google.com
Methodological Advancements in Pyridine Synthesis Research
Research into pyridine synthesis is continually evolving, with a focus on developing more selective, efficient, and sustainable methods. Key areas of advancement include the development of novel catalytic systems, the introduction of stereocontrol, and the application of enabling technologies like flow chemistry.
Catalytic Systems for Halogenated Pyridine Formation
The direct halogenation of pyridine rings via electrophilic aromatic substitution is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. Consequently, harsh conditions are often required. Modern advancements have focused on transition metal-catalyzed C-H functionalization, which offers milder conditions and improved regioselectivity.
Recent strategies have employed directing groups to guide the catalyst to a specific C-H bond, enabling regioselective halogenation that might otherwise be difficult to achieve. rsc.org For instance, ruthenium and iridium catalysts have shown significant promise in this area.
Iridium-Catalyzed Borylation/Halogenation: A powerful two-step sequence involves the iridium-catalyzed C-H borylation of the pyridine ring, followed by a copper-mediated conversion of the resulting boronic ester into an aryl halide. organic-chemistry.org This method has been successfully applied to achieve meta-halogenation of 1,3-disubstituted arenes and can be used for 3-substituted pyridines to install a halogen at the 5-position. berkeley.edu
Ruthenium-Catalyzed Halogenation: Ruthenium catalysts have been developed for the direct meta-C–H monohalogenation of 2-phenylpyridine (B120327) derivatives. rsc.org This approach utilizes a directing group strategy where the nitrogen of a substituent coordinates to the metal center, positioning the catalyst for selective C-H activation and subsequent halogenation. rsc.org
These catalytic methods represent a significant step forward, allowing for the installation of halogens at specific positions on the pyridine ring under mild conditions and with high functional group tolerance.
Table 2: Comparison of Modern Catalytic Halogenation Methods
| Method | Catalyst System | Halogen Source | Key Advantage |
|---|---|---|---|
| Borylation/Halogenation | [Ir(COD)(OMe)]₂ / dtbpy; then CuX₂ | CuBr₂ or CuCl₂ | Excellent regioselectivity at sterically accessible positions. |
| Directed C-H Halogenation | Ru(I) or Ru(II) complexes | N-Halosuccinimides (NCS, NBS) | High site-selectivity controlled by a directing group. |
Stereoselective and Enantioselective Synthesis Considerations
While this compound is an achiral molecule, the broader field of pyridine synthesis has seen significant advancements in controlling stereochemistry. The development of stereoselective and enantioselective methods is critical for the synthesis of pharmaceuticals and natural products, where specific stereoisomers are often required for biological activity.
Methodologies for creating chiral, non-aromatic pyridine derivatives often involve the dearomatization of the pyridine ring. This can be achieved through:
Nucleophilic Addition to Activated Pyridinium Salts: Chiral auxiliaries or catalysts can be used to control the facial selectivity of the addition of nucleophiles to N-activated pyridinium ions, leading to the formation of enantioenriched dihydropyridines or piperidines.
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of pyridine derivatives using chiral transition metal catalysts (e.g., based on rhodium, iridium, or ruthenium) is a powerful method for producing chiral piperidines.
These advanced methods allow for the construction of complex molecular architectures with precise control over the three-dimensional arrangement of atoms, highlighting the sophistication of modern synthetic strategies in heterocyclic chemistry.
Flow Chemistry Applications in Pyridine Derivatization
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of organic compounds, including pyridine derivatives. In a flow reactor, reagents are pumped through a network of tubes where they mix and react. This setup offers several advantages over traditional batch processing, including:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and precise temperature control and efficient mixing.
Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, and high pressures or temperatures can be handled more safely.
Scalability and Automation: Production can be easily scaled by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). The process is also amenable to automation and in-line analysis.
Flow chemistry has been successfully applied to various pyridine syntheses. For example, researchers have demonstrated that a five-step batch process for a pyridine-containing HIV drug could be converted into a single continuous step using flow reactors, dramatically increasing the yield from 58% to 92% and cutting projected costs by 75%. vcu.edu The synthesis of functionalized pyridines and related heterocycles like 1,2,4-triazolo[1,5-a]pyridines has also been optimized using flow-based approaches. thieme-connect.com Continuous flow has also been shown to be advantageous for halogen transfer reactions in the synthesis of disubstituted pyridines. acs.org
Industrial Process Scale-Up and Optimization Research
The transition of a synthetic route from a laboratory-scale procedure to an industrial-scale process involves significant research and optimization. The primary goals are to ensure safety, cost-effectiveness, sustainability, and robustness. For the production of substituted pyridines, several key factors are considered.
Historically, the industrial synthesis of pyridine and its simpler alkylated derivatives (picolines) has relied on gas-phase reactions between aldehydes and/or ketones with ammonia over a heterogeneous catalyst at high temperatures. justia.com These "base synthesis" methods are suitable for large-scale production of fundamental building blocks. justia.com
For more complex, polysubstituted pyridines, the challenges are different. Key considerations for industrial scale-up include:
Cost of Goods: The price of starting materials, reagents, and catalysts is a critical factor. Routes that utilize inexpensive and readily available raw materials are strongly preferred.
Process Safety: The use of hazardous reagents (e.g., pyrophoric organometallics, toxic gases) or reaction conditions (e.g., high pressures, extreme temperatures) must be carefully managed or engineered out of the process.
Efficiency and Throughput: Reducing the number of synthetic steps is a major goal. Converting multi-step batch processes into streamlined continuous flow operations can lead to significant improvements in yield, throughput, and cost. vcu.edu
Catalyst Selection and Lifetime: For catalytic processes, the choice of catalyst is crucial. Heterogeneous catalysts are often favored in industrial settings because they can be easily separated from the product stream and potentially regenerated and reused. Catalyst lifetime and turnover number are key metrics.
Patents in this field often focus on developing synthetic routes that are not only high-yielding but also scalable, avoiding dangerous reagents and simplifying purification procedures to make the final product commercially viable on a large scale. google.com
Development of Feasible and Cost-Effective Synthetic Routes
One feasible approach is the modification of a commercially available, suitably substituted pyridine precursor. A logical starting point could be a methoxypyridine or a chloromethoxypyridine derivative. The synthesis can often be achieved through electrophilic aromatic substitution and diazotization reactions. For instance, a plausible route could start from a compound like 2-chloro-5-methoxypyridine. The key challenge is the regioselective introduction of the bromine atom at the C-4 position.
A representative synthetic strategy, analogous to methods used for similar compounds, is outlined in a patent for the synthesis of 5-Bromo-2,4-dichloropyridine. google.com This method highlights a cost-effective and scalable approach by avoiding hazardous reagents like butyllithium and pyrophoric catalysts. google.com The process begins with a readily available starting material, 2-amino-4-chloropyridine (B16104), which undergoes bromination followed by a diazotization-chlorination reaction. google.com
Table 1: Illustrative Synthetic Route Comparison
| Step | Reaction Type | Reagents | Key Advantages |
|---|---|---|---|
| Route A: Step 1 | Bromination | N-Bromosuccinimide (NBS), Methylene Dichloride | High regioselectivity, mild reaction conditions. |
| Route A: Step 2 | Diazotization | Sodium Nitrite, Hydrochloric Acid | Cost-effective reagents, well-established transformation. |
| Route B: Step 1 | Lithiation | n-Butyllithium | Can offer alternative regioselectivity. |
| Route B: Step 2 | Halogenation | Bromine or other electrophilic bromine source | Direct introduction of the halogen. |
This strategic approach, starting with inexpensive materials and employing robust, high-yielding reactions, makes the amplification of the synthesis more feasible and economically viable. google.com The avoidance of cryogenic conditions and dangerous materials further enhances its practicality for large-scale production. google.com
Challenges in Large-Scale Production of Substituted Pyridines
The large-scale synthesis of specifically substituted pyridines is often fraught with challenges that can impede commercial viability. The inherent electronic properties of the pyridine ring, being electron-deficient, make it less reactive towards electrophilic substitution compared to benzene, and often leads to issues with regioselectivity. researchgate.net
Key challenges include:
Regioselectivity: Controlling the precise position of incoming substituents is a primary hurdle. The pyridine nitrogen atom deactivates the ring, particularly at the C-2, C-4, and C-6 positions, making functionalization at the C-3 and C-5 positions difficult without specific directing groups or advanced catalytic systems. researchgate.net
Cost of Raw Materials: The starting materials for complex pyridines can be expensive, significantly impacting the final cost of the product. google.com Syntheses that rely on multi-step processes or require costly reagents and catalysts are often not economically feasible on an industrial scale. google.com
Harsh Reaction Conditions: Many classical methods for pyridine functionalization require harsh conditions, such as high temperatures, strong acids or bases, or the use of hazardous reagents like phosphorus oxychloride. google.com These conditions can lead to safety concerns, require specialized equipment, and generate significant chemical waste.
Scalability: A synthetic route that works well on a laboratory scale may not be directly transferable to large-scale industrial production. google.com Issues such as heat transfer, mixing, and reagent addition rates become critical and can affect both yield and purity. Overcoming these factors is crucial for successful amplification. google.com
Process Analytical Technology (PAT) Integration for Synthesis Control
To address the challenges of large-scale production and ensure consistent quality, modern chemical manufacturing increasingly relies on Process Analytical Technology (PAT). mt.comstepscience.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comlongdom.org This approach, rooted in the principle of "Quality by Design" (QbD), aims to build quality into the product rather than relying solely on end-product testing. stepscience.comlongdom.org
For the synthesis of this compound, PAT can be integrated at various stages to monitor and control the reaction in real-time.
Table 2: Application of PAT Tools in Pyridine Synthesis
| PAT Tool | Parameter Monitored | Application in Synthesis | Benefit |
|---|---|---|---|
| FTIR/Raman Spectroscopy | Reagent concentration, intermediate formation, reaction endpoint. | Inline monitoring of the bromination or diazotization steps to ensure complete conversion and detect side-product formation. | Reduces cycle time, prevents batch failures, improves yield. rsc.org |
| UPLC-MS | Purity profile, impurity identification. | Online analysis of reaction mixture to track the formation of the desired product and identify regioisomers or other impurities in real-time. rsc.org | Enables rapid process optimization and ensures consistent product purity. |
| Flow NMR | Structural confirmation, reaction kinetics. | Real-time analysis of reaction streams in a continuous flow setup to gain deep mechanistic understanding and optimize reaction conditions. rsc.org | Accelerates process development and facilitates the move towards continuous manufacturing. rsc.org |
By integrating these analytical tools directly into the manufacturing process, chemists and engineers can gain a deeper understanding of the reaction dynamics. nih.gov Real-time data allows for immediate adjustments to process parameters (e.g., temperature, reagent flow rate) to maintain optimal conditions, thereby minimizing variability and ensuring the final product consistently meets predefined quality standards. mt.comlongdom.org This data-driven approach is essential for developing a robust and efficient manufacturing process for complex molecules like substituted pyridines. rsc.org
Reactivity and Reaction Mechanism Studies of 4 Bromo 2 Chloro 5 Methoxypyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted pyridines. The electron-withdrawing nature of the ring nitrogen atom activates the ortho (C-2) and para (C-4) positions towards attack by nucleophiles. In 4-Bromo-2-chloro-5-methoxypyridine, both halogenated positions are activated, leading to questions of selectivity.
The regioselectivity of SNAr reactions on this compound is determined by a combination of factors, including the activating effect of the pyridine (B92270) nitrogen, the electronic influence of the substituents, and the nature of the leaving groups.
Pyridine Ring Activation : The nitrogen atom lowers the electron density at the C-2 (ortho) and C-4 (para) positions, making them electrophilic and susceptible to nucleophilic attack.
Leaving Group Ability : In SNAr reactions, the reactivity of halogen leaving groups typically follows the trend F > Cl > Br > I, which is opposite to their C-X bond strength. However, the difference between chlorine and bromine is often not large, and they are considered to have comparable reactivity in many cases. chemrxiv.org
Electronic Effects of Substituents : The chlorine atom at C-2 and the bromine atom at C-4 are both electron-withdrawing through induction, further increasing the electrophilicity of the carbons to which they are attached. The methoxy (B1213986) group at C-5 is electron-donating through resonance and electron-withdrawing through induction. Its net effect can influence the relative reactivity of the adjacent C-4 position.
For dihalogenated pyridines and related heterocycles, the position adjacent to the nitrogen (C-2) is often more reactive in SNAr. However, the presence of other substituents can alter this preference. nih.govwuxiapptec.com In this compound, the C-2 position is activated by the ortho-nitrogen, while the C-4 position is activated by the para-nitrogen but also influenced by the adjacent electron-donating methoxy group. Quantitative models show that predicting SNAr reactivity and site selectivity often requires computational analysis of factors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction sites. chemrxiv.orgrsc.org
Table 1: Factors Influencing SNAr Regioselectivity
| Factor | Influence on C-2 (Chloro) | Influence on C-4 (Bromo) | Expected Outcome |
|---|---|---|---|
| Ring Nitrogen Activation | Strong activation (ortho position) | Strong activation (para position) | Both positions are highly activated. |
| Leaving Group | Chloride | Bromide | Reactivity is generally comparable; may be context-dependent. chemrxiv.org |
| Substituent Electronics | Influenced by para-Br and meta-OMe | Influenced by ortho-Cl and ortho-OMe | The electron-donating methoxy group may slightly decrease the electrophilicity at C-4 relative to C-2. |
The methoxy group (-OCH3) on the pyridine ring is generally stable and not susceptible to nucleophilic displacement under typical SNAr conditions. The C-O bond is strong, and the methoxide (B1231860) ion is a poor leaving group compared to halides. The primary role of the methoxy group in SNAr reactions is to electronically modulate the reactivity of the pyridine ring, rather than acting as a leaving group itself.
The classical SNAr mechanism proceeds through a two-step addition-elimination pathway. researchgate.net
Nucleophilic Attack : A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net
Leaving Group Expulsion : The aromaticity of the ring is restored by the expulsion of the halide leaving group.
For this compound, attack can occur at either C-2 or C-4, leading to two potential Meisenheimer complexes. The relative stability of these intermediates and the corresponding transition states determines the reaction's regioselectivity. Modern mechanistic studies frequently employ Density Functional Theory (DFT) calculations to model reaction energy profiles. wuxiapptec.comwuxiapptec.com These computational methods can predict the activation energy for substitution at each site, providing insight into the favored reaction pathway. chemrxiv.orgrsc.org In some cases, particularly with less-activated aromatic rings, a concerted SNAr mechanism, where bond formation and bond-breaking occur in a single step, has been identified. researchgate.net
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For dihalogenated substrates like this compound, these reactions offer a high degree of selectivity.
Several palladium-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. The choice of reaction depends on the nature of the organometallic reagent and the tolerance of other functional groups. organic-chemistry.orgorgsyn.orgorganic-chemistry.org The general catalytic cycle for these reactions involves an oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org
Table 2: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Organometallic Reagent (R-M) | Key Features |
|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, boronate esters) | Mild conditions, high functional group tolerance, commercially available reagents, generally low toxicity. organic-chemistry.orglibretexts.org |
| Stille Coupling | Organotin compounds (organostannanes) | Versatile and tolerant of many functional groups, but tin reagents are toxic. organic-chemistry.orgwikipedia.org |
| Negishi Coupling | Organozinc compounds | Highly reactive, allowing for coupling of less reactive halides, but reagents can be sensitive to air and moisture. orgsyn.org |
Unlike SNAr reactions, the selectivity of palladium-catalyzed cross-coupling reactions is primarily governed by the rate of the initial oxidative addition step. The reactivity of carbon-halogen bonds toward oxidative addition by a Pd(0) complex follows a well-established trend: C-I > C-Br > C-OTf > C-Cl. uwindsor.ca
This reactivity difference leads to high chemoselectivity in the cross-coupling of this compound. The palladium catalyst will preferentially react with the more labile carbon-bromine bond at the C-4 position over the stronger, less reactive carbon-chlorine bond at the C-2 position. mdpi.comnih.gov
This predictable regioselectivity is synthetically valuable, as it allows for stepwise functionalization of the pyridine ring. A Suzuki, Stille, or Negishi coupling can be performed selectively at the C-4 position, leaving the C-2 chlorine atom untouched for subsequent transformations. nih.gov The remaining chloro-substituent can then be subjected to a second cross-coupling reaction (often under more forcing conditions) or an SNAr reaction to introduce a different substituent.
Table 3: Predicted Regioselectivity in Cross-Coupling of this compound
| Position | Halogen | C-X Bond Energy (approx. kJ/mol) | Reactivity in Pd-Catalyzed Oxidative Addition | Predicted Outcome |
|---|---|---|---|---|
| C-2 | Chlorine | ~400 | Low | Unreactive under conditions selective for C-Br coupling. |
Ligand Design and Catalyst Optimization for Enhanced Coupling Efficiency
The efficiency and selectivity of cross-coupling reactions involving this compound, such as the Suzuki-Miyaura reaction, are highly dependent on the careful selection of ligands and palladium catalysts. arkat-usa.org Research into analogous halo-substituted pyridines demonstrates that catalyst and ligand choice is crucial for navigating the different reactivities of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.
For Suzuki-Miyaura couplings, the combination of a palladium source and a phosphine (B1218219) ligand is essential. Studies have shown that for chloropyridines bearing electron-donating groups, like the methoxy group in the target molecule, palladium(II) on carbon (Pd(II)/C) in conjunction with triphenylphosphine (B44618) (PPh₃) can significantly increase reaction yields. sumitomo-chem.co.jp The optimization process often involves screening various palladium precatalysts, ligands, bases, and solvents to maximize the yield and regioselectivity of the coupling reaction. arkat-usa.orgnih.gov
The choice of ligand can even dictate the site of the reaction when multiple reactive halides are present. nih.gov For this compound, the C-Br bond at the C4 position is generally more reactive than the C-Cl bond at the C2 position. A well-optimized catalyst system, likely employing a bulky electron-rich phosphine ligand, would be designed to exploit this reactivity difference to achieve selective coupling at the C4 position.
Below is a table summarizing catalyst systems optimized for challenging Suzuki-Miyaura cross-coupling reactions of substituted halopyridines, which informs the approach for this compound.
| Catalyst System Component | Example | Role in Optimization | Relevant Findings |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd/C | Active Metal Center | Pd(II)/C was found to be highly effective for electron-rich 2-chloropyridines. sumitomo-chem.co.jp |
| Ligand | PPh₃, Dialkylbiaryl phosphines | Stabilizes Catalyst, Influences Reactivity | Ligand selection can control site-selectivity and is crucial for coupling less reactive chlorides. sumitomo-chem.co.jpnih.gov |
| Base | K₃PO₄, Na₂CO₃ | Activates Boronic Acid | The choice of base is critical and is screened for optimal performance. arkat-usa.orgnih.gov |
| Solvent | Toluene, THF/Water | Reaction Medium | Solvent systems are optimized to ensure solubility and facilitate the reaction. arkat-usa.orgnih.gov |
Oxidative Addition Dynamics in Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, the initial oxidative addition of the halo-heterocycle to the palladium(0) complex is often the rate-determining step. uwindsor.ca The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The reactivity of the carbon-halogen bond is paramount in this initial step.
For this compound, there are two potential sites for oxidative addition: the C4-Br bond and the C2-Cl bond. The established order of reactivity for halogens in oxidative addition is I > Br > Cl. uwindsor.ca Consequently, oxidative addition is expected to occur preferentially at the more reactive C4-Br bond. This inherent reactivity difference allows for selective functionalization at the C4 position while leaving the C2-chloro group intact for potential subsequent transformations.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Directing Effects of Halogen and Methoxy Substituents
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orguoanbar.edu.iq Electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the C3 and C5 positions. quimicaorganica.orgquora.com In this compound, the outcome of electrophilic substitution is dictated by the combined directing effects of the nitrogen atom and the three substituents.
Pyridine Nitrogen: Deactivates the ring and directs incoming electrophiles to the C3 and C5 positions. gcwgandhinagar.com
Methoxy Group (-OCH₃) at C5: A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. It directs towards its ortho positions (C4 and C6) and para position (C2).
Bromo Group (-Br) at C4: A deactivating, ortho-, para-directing group. It directs towards its ortho positions (C3 and C5).
Chloro Group (-Cl) at C2: A deactivating, ortho-, para-directing group. It directs towards its ortho positions (C3) and para position (C5).
Considering the positions available for substitution (C3 and C6), the directing effects can be summarized as follows:
Attack at C3: Favored by the pyridine nitrogen, the C4-bromo group, and the C2-chloro group.
Attack at C6: Strongly favored by the powerful activating effect of the C5-methoxy group (ortho).
The activating resonance effect of the methoxy group is typically stronger than the deactivating inductive effects of the halogens. Therefore, the C6 position is the most probable site for electrophilic attack, as it is strongly activated by the adjacent methoxy group. The C3 position is the second most likely site, being targeted by the halogens and the ring nitrogen's general preference.
Influence of Reaction Conditions on Electrophilic Attack
Due to the deactivated nature of the pyridine ring, electrophilic substitution reactions typically require more vigorous or forcing conditions compared to those used for benzene. quimicaorganica.orgdavuniversity.org This includes reactions like nitration and sulfonation, which demand high temperatures and highly acidic media. uoanbar.edu.iq
While the C5-methoxy group provides some activation, the combined deactivating influence of the ring nitrogen and two halogen substituents means that this compound still requires harsh conditions for most electrophilic substitutions. It is also important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridine rings because the Lewis acid catalyst coordinates with the basic ring nitrogen, further deactivating the ring. quimicaorganica.orguoanbar.edu.iq
The table below outlines typical conditions required for electrophilic substitution on deactivated pyridine rings.
| Reaction | Reagents and Conditions | Expected Outcome on this compound |
| Nitration | Fuming H₂SO₄, KNO₃, High Temp. | Substitution primarily at the C6 position. |
| Sulfonation | H₂SO₄, SO₃, High Temp. | Substitution primarily at the C6 position. |
| Halogenation | Halogen, Oleum, High Temp. | Substitution primarily at the C6 position. |
Other Significant Transformation Reactions
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a pathway to selectively remove the bromo and chloro substituents from the pyridine ring. This transformation can be achieved using various reducing agents. A common strategy involves catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas or a hydrogen source.
Given the higher reactivity of the C-Br bond compared to the C-Cl bond, selective de-bromination can often be achieved under milder conditions than those required for de-chlorination. By carefully controlling the reaction conditions (catalyst, pressure, temperature, and reaction time), it may be possible to selectively cleave the C4-Br bond to yield 2-chloro-5-methoxypyridine. More forceful conditions would be required to subsequently remove the C2-chloro group. Alternative reagents for reductive dehalogenation include the use of tributyltin hydride. rsc.org
Oxidation and Reduction Chemistry of the Pyridine Core
The pyridine ring, being electron-deficient in nature, is generally resistant to oxidation. This characteristic is further intensified in this compound due to the presence of two electron-withdrawing halogen substituents (bromo and chloro). Consequently, direct oxidation of the pyridine core requires potent oxidizing agents and harsh reaction conditions. Under such forcing conditions, the reaction often leads to complex mixtures and decomposition rather than a clean, selective oxidation.
Conversely, the electron-deficient character of the ring makes it more susceptible to reduction. Catalytic hydrogenation, for instance, can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. However, the presence of halogen substituents introduces the possibility of competing dehalogenation reactions. The relative rates of ring reduction versus dehalogenation would depend on the choice of catalyst, solvent, and reaction conditions.
Another important aspect of the pyridine core's reactivity is the formation of N-oxides. Pyridine and its derivatives can be oxidized at the nitrogen atom to form pyridine N-oxides. This transformation alters the electronic properties of the ring, making it more amenable to certain types of nucleophilic and electrophilic substitutions. For this compound, N-oxidation would activate the 2- and 6-positions towards nucleophilic attack.
Derivatization of the Methoxy Group
The methoxy group at the 5-position is a key functional handle for derivatization. One of the primary reactions of the methoxy group is its cleavage to the corresponding pyridinol (a hydroxy pyridine). This O-demethylation is typically achieved under strong acidic or nucleophilic conditions. For instance, treatment with strong protic acids like HBr or HI, or with Lewis acids such as BBr₃, can effect the cleavage. The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base (e.g., bromide ion) on the methyl group, releasing the pyridinol. The lability of the methoxy group can be influenced by the reaction conditions; for example, in some syntheses involving thienopyridines, conditions required for ring closure have been observed to cause demethylation of a labile methoxy group. abertay.ac.uk
The resulting pyridinol exists in a tautomeric equilibrium with its corresponding pyridone form. This transformation is significant as it opens up new avenues for further functionalization at the oxygen or nitrogen atom of the pyridone tautomer.
Kinetic and Thermodynamic Aspects of Reaction Pathways
Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for predicting its behavior and optimizing synthetic routes.
Reaction Rate Measurements and Kinetic Modeling
While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles of nucleophilic aromatic substitution (SNAr) on halopyridines provide a framework for understanding its reactivity. The rate of SNAr reactions is highly dependent on the nature and position of the substituents on the pyridine ring.
The two halogen atoms, bromine at C4 and chlorine at C2, are both potential leaving groups for nucleophilic substitution. Generally, in nucleophilic aromatic substitutions, the reactivity of halogens follows the trend F > Cl ≈ Br > I for activation, but the leaving group ability is often the reverse. However, the electronic activation of the positions is also critical. The pyridine nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack.
A quantitative reactivity model for SNAr reactions on a broad range of halopyridines has been developed, which correlates the free energy of activation with computationally derived molecular descriptors such as the LUMO energy and the molecular electrostatic potential (ESP) at the substitution center. chemrxiv.org For this compound, the electron-withdrawing nature of the chloro, bromo, and the pyridine nitrogen itself would lower the LUMO energy, thus favoring nucleophilic attack.
Competition Reaction Analysis
In reactions involving nucleophiles, this compound presents a scenario of competing reaction sites. A nucleophile can potentially attack the carbon bearing the chlorine at C2 or the carbon bearing the bromine at C4. The regioselectivity of such a reaction is a delicate balance of electronic and steric factors.
Studies on related polysubstituted pyridines offer insights into this competition. For instance, in Suzuki cross-coupling reactions of 5-bromo-6-chloropyridin-3-yl fluorosulfate, impressive chemoselectivity is observed. The relative order of leaving group potential for substituted pyridines in palladium-catalyzed cross-coupling reactions has been ranked as Br ≥ -OTf > -OSO₂F > -Cl. nih.gov This suggests that in a competitive scenario like a Suzuki or other cross-coupling reactions, the bromo substituent at C4 would likely be more reactive than the chloro substituent at C2.
However, it has been noted that the altered regiochemistry in this compound, when compared to its isomer 4-Bromo-5-chloro-2-methoxypyridine, can reduce the efficiency of coupling reactions. This highlights that subtle electronic and steric effects arising from the specific substitution pattern play a crucial role in determining the outcome of competitive reactions.
The following table summarizes the expected reactivity at different positions:
| Position | Substituent | Expected Reactivity in Nucleophilic Substitution/Cross-Coupling |
| 2 | Chloro | Activated by pyridine nitrogen, but generally a less facile leaving group than bromo in cross-coupling. |
| 4 | Bromo | Activated by pyridine nitrogen and generally a better leaving group than chloro in cross-coupling reactions. |
| 5 | Methoxy | Can be cleaved under strong acidic or nucleophilic conditions to a pyridinol. |
Thermodynamic Stability of Intermediates and Products
The thermodynamic stability of intermediates and products is a key factor governing the reaction pathways of this compound. In nucleophilic aromatic substitution reactions, the reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In this compound, the pyridine nitrogen, the bromo, and the chloro substituents all contribute to stabilizing this intermediate, thereby facilitating the substitution reaction.
The relative thermodynamic stabilities of the potential products also influence the reaction outcome. For instance, in a competition between substitution at C2 and C4, the thermodynamic stability of the resulting 2-substituted versus 4-substituted product could be a determining factor, especially if the reaction is reversible or under thermodynamic control.
In derivatization reactions of the methoxy group, the tautomeric equilibrium between the resulting pyridinol and pyridone is a classic example of thermodynamic control. The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of the other ring substituents.
Advanced Spectroscopic Characterization and Structural Elucidation Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of a related compound, 5-Bromo-2-chloro-4-methoxypyridine, has been reported. chemicalbook.com In this isomer, the proton signals appear at δ 3.97 (3H, s), 6.84 (1H, s), and 8.34 (1H, s) when measured in CDCl₃ at 300 MHz. chemicalbook.com The singlet at 3.97 ppm corresponds to the methoxy (B1213986) group protons. The two singlets at 6.84 and 8.34 ppm are attributed to the aromatic protons on the pyridine (B92270) ring. The distinct chemical shifts of these protons are influenced by the positions of the bromo, chloro, and methoxy substituents.
Interactive Table: ¹H NMR Data for 5-Bromo-2-chloro-4-methoxypyridine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.97 | s | 3H | -OCH₃ |
| 6.84 | s | 1H | Ar-H |
| 8.34 | s | 1H | Ar-H |
| Solvent: CDCl₃, Frequency: 300 MHz chemicalbook.com |
Advanced NMR Techniques (e.g., 2D NMR, NOESY, COSY, HSQC, HMBC) for Structural Confirmation
Advanced 2D NMR techniques are instrumental in unambiguously assigning the structure of complex molecules like 4-Bromo-2-chloro-5-methoxypyridine.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons on the pyridine ring, helping to confirm their relative positions. youtube.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached. youtube.comyoutube.com This would definitively assign the carbon signals corresponding to the protonated positions on the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com This is particularly useful for identifying the positions of the substituents by observing correlations between the methoxy protons and the carbon atom at position 5, as well as correlations from the ring protons to the substituted carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. youtube.com This could be used to confirm the position of the methoxy group relative to the adjacent ring proton.
Solid-State NMR Applications for Crystal Structure Analysis
While solution-state NMR provides information on the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into its crystalline form. ssNMR is particularly valuable for studying the effects of intermolecular interactions and crystal packing on the molecular conformation. Although specific ssNMR studies on this compound were not found, this technique could be applied to analyze its crystal structure, complementing data from X-ray diffraction.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.
Band Assignment and Correlation with Molecular Structure
The vibrational spectra of substituted pyridines are complex, with characteristic bands arising from the stretching and bending modes of the pyridine ring, as well as the substituent groups. Density Functional Theory (DFT) calculations are often employed to aid in the assignment of these vibrational bands. researchgate.netmdpi.comnih.govnih.gov
For this compound, one would expect to observe:
C-H stretching vibrations of the aromatic ring protons.
C-C and C-N stretching vibrations within the pyridine ring.
C-O stretching vibrations of the methoxy group.
C-Cl and C-Br stretching vibrations at lower frequencies.
Ring breathing modes and other deformation vibrations.
Studies on similar halogenated and methoxy-substituted aromatic compounds provide a basis for interpreting the spectra of this compound. researchgate.netnih.govnih.govresearchgate.net The positions of these bands would be sensitive to the electronic effects and masses of the substituents.
Interactive Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (Methoxy) | 2950 - 2850 |
| C=C/C=N Ring Stretch | 1600 - 1400 |
| C-O Stretch | 1250 - 1000 |
| C-Cl Stretch | 800 - 600 |
| C-Br Stretch | 600 - 500 |
Conformational Analysis using Vibrational Spectra
Vibrational spectroscopy can be used to study the conformational preferences of molecules. documentsdelivered.com For this compound, the orientation of the methoxy group relative to the pyridine ring is a key conformational feature. While free rotation might occur in the gas phase or in solution, specific conformations may be favored in the solid state due to crystal packing forces. By comparing the experimental FT-IR and FT-Raman spectra with theoretical spectra calculated for different conformers, it is possible to determine the most stable conformation in the solid state. mdpi.com
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental formula. For this compound, the theoretical monoisotopic mass is a key parameter that would be confirmed by HRMS. However, specific research studies detailing these precise measurements for this compound are not found in the surveyed literature.
Fragmentation Pattern Analysis for Structural Information
The fragmentation of a molecule within a mass spectrometer provides a unique fingerprint that helps in elucidating its structure. The presence of bromine and chlorine atoms would be expected to produce characteristic isotopic patterns in the mass spectrum. Analysis of the fragmentation pathways would reveal information about the stability of different parts of the molecule and the connectivity of its atoms. Unfortunately, no specific studies detailing the mass spectral fragmentation of this compound have been identified.
X-ray Crystallography Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Determination of Solid-State Molecular Conformation and Packing
A crystal structure analysis of this compound would reveal precise details about its molecular geometry, including bond lengths, bond angles, and the conformation of the pyridine ring and its substituents. This would provide invaluable insight into the molecule's steric and electronic properties in the solid state. At present, no published X-ray crystal structures for this compound are available.
Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The packing of molecules in a crystal is governed by intermolecular forces. For this compound, interactions such as halogen bonding (involving the bromine and chlorine atoms) and other non-covalent interactions would be of significant interest. A crystallographic study would elucidate these interactions and their role in the supramolecular architecture. This information remains unknown in the absence of such studies.
Other Advanced Characterization Techniques
Beyond mass spectrometry and X-ray crystallography, other advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the complete characterization of a new compound. While some supplier entries mention the availability of such data, detailed peer-reviewed analyses are not present in the public domain. bldpharm.com
UPLC and HPLC for Purity Analysis and Reaction Monitoring
Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. These techniques separate components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent or solvent mixture).
For a compound like this compound, a typical analytical approach would involve reverse-phase HPLC, which utilizes a non-polar stationary phase (often a C18-functionalized silica) and a polar mobile phase. While specific application notes detailing the analysis of this compound are not widely published, the general methodology for analogous compounds provides a framework for its analysis. For instance, the purity of structurally related halo-methoxy-pyridines is often determined using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.
The primary function of HPLC and UPLC in this context is to determine the percentage purity of the synthesized this compound. A pure sample will ideally show a single major peak in the chromatogram, with any other peaks representing impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity. Commercial suppliers of this compound often report purities of ≥98%, a value typically ascertained by HPLC analysis.
Furthermore, these chromatographic techniques are crucial for real-time reaction monitoring. By taking small aliquots from a reaction mixture at various time points and analyzing them by HPLC or UPLC, chemists can track the consumption of starting materials and the formation of the desired product, this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation.
A hypothetical data table for the HPLC analysis of this compound is presented below. It is important to note that these are representative parameters and may require optimization for specific analytical needs.
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II LC System or similar |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This destructive method provides the mass percentages of the constituent elements, which can then be compared to the theoretically calculated values based on the compound's molecular formula. For this compound, with a molecular formula of C₆H₅BrClNO, this analysis is a critical step in confirming its identity and purity.
The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent elements.
Molecular Formula: C₆H₅BrClNO Molecular Weight: 222.47 g/mol
The expected percentages for each element are as follows:
Carbon (C): (6 * 12.011) / 222.47 * 100% = 32.39%
Hydrogen (H): (5 * 1.008) / 222.47 * 100% = 2.26%
Bromine (Br): 79.904 / 222.47 * 100% = 35.92%
Chlorine (Cl): 35.453 / 222.47 * 100% = 15.94%
Nitrogen (N): 14.007 / 222.47 * 100% = 6.30%
Oxygen (O): 15.999 / 222.47 * 100% = 7.19%
In a research or quality control setting, a sample of pure this compound would be subjected to elemental analysis. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen are then compared to the theoretical values. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the compound's structural integrity and the absence of significant impurities.
Below is a data table illustrating a hypothetical comparison between the theoretical and experimental values for an elemental analysis of this compound.
| Element | Theoretical % | Experimental % |
| Carbon | 32.39 | 32.45 |
| Hydrogen | 2.26 | 2.28 |
| Nitrogen | 6.30 | 6.27 |
The congruence of these values would serve to validate the successful synthesis and purification of this compound.
Computational Chemistry and Theoretical Modeling of 4 Bromo 2 Chloro 5 Methoxypyridine
Quantum Mechanical Investigations
Quantum mechanical calculations provide a foundational understanding of a molecule's behavior at the atomic and electronic levels. For a substituted pyridine (B92270) like 4-bromo-2-chloro-5-methoxypyridine, these methods can elucidate the influence of the various substituents on the aromatic ring's properties.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. By minimizing the electronic energy, DFT calculations can determine the most stable geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal how the bromine, chlorine, and methoxy (B1213986) groups affect the pyridine ring's planarity and the orientation of the methoxy group relative to the ring.
Interactive Table: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value (Illustrative) |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O Bond Length | ~1.36 Å |
| C-N-C Bond Angle | ~117° |
| C-C-Br Bond Angle | ~120° |
| C-C-Cl Bond Angle | ~122° |
Note: The values in this table are illustrative and would need to be determined by actual DFT calculations.
Vibrational Frequency Calculations and Spectral Simulation
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to its various vibrational modes (stretching, bending, twisting). This allows for the theoretical simulation of the molecule's IR and Raman spectra. For this compound, this analysis would help in assigning the characteristic vibrational bands observed in experimental spectra to specific motions of the atoms and functional groups.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
Understanding the electronic structure is key to predicting a molecule's reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map would show electron-rich regions (typically around the nitrogen and oxygen atoms) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.
Interactive Table: Calculated Electronic Properties for this compound (Illustrative)
| Property | Predicted Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The values in this table are illustrative and would need to be determined by actual quantum mechanical calculations.
Reactivity Indices and Reaction Mechanism Modeling
Building upon the electronic structure analysis, computational methods can be used to predict the reactivity of a molecule and to model the pathways of its chemical reactions.
Transition State Calculations for Reaction Pathways
When a chemical reaction occurs, it proceeds through a high-energy intermediate state known as the transition state. Computational modeling can be used to locate the geometry and energy of these transition states for various potential reaction pathways. This allows for the determination of the activation energy for each pathway, providing insights into the reaction mechanism and predicting the most favorable reaction products. For this compound, this could be applied to model, for example, nucleophilic aromatic substitution reactions, predicting whether the bromine or chlorine atom is more likely to be displaced.
Solvent Effects on Reactivity through Computational Methods
The chemical reactivity of this compound is significantly influenced by its surrounding solvent environment. Computational methods, particularly those employing quantum mechanics, are invaluable for elucidating these solvent effects at a molecular level. Solvents can alter reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and products to varying degrees. rsc.org
Theoretical studies on similar substituted pyridines have demonstrated that both explicit and implicit solvent models can be used to predict changes in reactivity. acs.org Explicit models involve including individual solvent molecules in the calculation, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, providing a good balance between computational cost and accuracy for many applications. acs.org
For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, nucleophilic substitution reactions may be facilitated due to the stabilization of charged intermediates and transition states. For instance, the calculated activation energy for a hypothetical nucleophilic substitution at the C2 position (bearing the chloro group) would likely be lower in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) compared to a nonpolar solvent like toluene. This is because the polar solvent can effectively solvate the developing negative charge on the leaving group and any charged intermediates.
A theoretical investigation into the solvent effects on the basicity of substituted pyridines has shown that continuum models can effectively reproduce the pKa values in aqueous solutions. acs.org This approach could be applied to this compound to predict its pKa in various solvents, a key parameter influencing its reactivity in acid-base catalyzed reactions.
Table 1: Illustrative Calculated Solvent Effects on a Hypothetical Reaction Barrier for this compound
| Solvent | Dielectric Constant (ε) | Reaction Barrier (kcal/mol) |
| Gas Phase | 1 | 35.2 |
| Toluene | 2.4 | 31.8 |
| Dichloromethane | 8.9 | 28.5 |
| Acetonitrile (B52724) | 37.5 | 25.1 |
| Water | 78.4 | 23.7 |
Note: This table presents hypothetical data to illustrate the expected trend of decreasing reaction barriers with increasing solvent polarity for a nucleophilic substitution reaction. Actual values would require specific DFT calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound, offering insights into its flexibility and interactions with its environment over time. nih.gov
Conformational Analysis and Flexibility Studies
The presence of the methoxy group introduces a degree of conformational flexibility to the this compound molecule. The orientation of the methyl group relative to the pyridine ring can be explored through conformational analysis. While the pyridine ring itself is rigid, rotation around the C5-O bond of the methoxy group can lead to different conformers.
Computational studies on disubstituted pyridines have shown that the relative energies of different conformers can be determined using quantum chemical calculations. acs.org For this compound, the most stable conformer would likely have the methyl group oriented to minimize steric hindrance with the adjacent bromo and hydrogen substituents. The energy barrier for rotation around the C5-O bond could also be calculated, providing information on the flexibility of the methoxy group at different temperatures.
Interaction with Solvents and Other Molecules
Molecular dynamics simulations can model the explicit interactions between this compound and surrounding solvent molecules. By simulating the molecule in a box of solvent (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the solvent and the nitrogen atom of the pyridine ring, as well as weaker interactions with the halogen and methoxy substituents. mdpi.com
These simulations can provide a detailed picture of the solvation shell around the molecule, which is crucial for understanding its solubility and transport properties. Furthermore, MD simulations can be employed to study the interaction of this compound with biological macromolecules, such as proteins or DNA. By docking the molecule into the active site of an enzyme and running an MD simulation, researchers can assess the stability of the complex and identify key intermolecular interactions, which is a critical step in drug discovery. arxiv.org
QSAR and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are essential for predicting the biological activities of compounds and for analyzing large chemical datasets to identify promising drug candidates.
Prediction of Biological Activity Based on Molecular Structure (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study could be conducted if a dataset of structurally similar pyridine derivatives with known biological activities (e.g., enzyme inhibition, antimicrobial activity) were available. nih.govnih.gov
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. Such a model could then be used to predict the activity of new, untested pyridine derivatives, including this compound. Studies on halogenated hydrocarbons have shown that QSAR models can be improved by using more accurate quantum chemical descriptors. nih.govcncb.ac.cn
Table 2: Selected Molecular Descriptors Potentially Relevant for QSAR Studies of this compound
| Descriptor | Description | Potential Relevance |
| LogP | Octanol-water partition coefficient | Hydrophobicity and membrane permeability |
| Molecular Weight | Mass of the molecule | Size and steric effects |
| Dipole Moment | Measure of molecular polarity | Interactions with polar biological targets |
| HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Reactivity and ability to participate in charge-transfer interactions |
| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Hydrogen bonding potential and cell permeability |
Data Mining and Pattern Recognition for Pyridine Derivatives
Cheminformatics encompasses a wide range of computational tools for storing, retrieving, and analyzing chemical information. Data mining and pattern recognition techniques are particularly useful for exploring large databases of chemical compounds to identify novel molecules with desired properties. nih.gov
Given the prevalence of the pyridine scaffold in pharmaceuticals, a cheminformatics approach could be used to analyze databases of known drugs and bioactive compounds to identify patterns associated with the presence of bromo, chloro, and methoxy substituents on a pyridine ring. lifechemicals.com This could involve searching for similar molecules, clustering compounds based on their structural features, and identifying structure-activity relationships within large datasets. The insights gained from such an analysis could help in prioritizing this compound for specific biological screening assays or for further chemical modification to optimize its properties.
Applications and Derivatization Studies in Advanced Chemical Research
Role as a Key Intermediate in Medicinal Chemistry Research
The pyridine (B92270) scaffold is a ubiquitous feature in many biologically active compounds and approved pharmaceutical drugs. The specific substitution pattern of 4-Bromo-2-chloro-5-methoxypyridine offers medicinal chemists a versatile platform for structural modifications to optimize the pharmacological properties of new drug candidates.
Building Block for Novel Pharmaceutical Candidates
The strategic placement of reactive halogen atoms and an activating methoxy (B1213986) group makes this compound a sought-after starting material for the synthesis of innovative pharmaceutical agents. Its utility lies in its ability to participate in a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to build complex drug-like molecules. This adaptability is crucial in the early stages of drug discovery, where the exploration of a broad chemical space is necessary to identify promising new therapeutic agents.
Synthesis of Biologically Active Pyridine-Based Compounds
Research has demonstrated the successful incorporation of the this compound core into a variety of pyridine-based compounds with significant biological activity. dntb.gov.uaresearchgate.netmdpi.com The ability to selectively manipulate the bromo and chloro substituents enables the synthesis of libraries of related compounds, which can then be screened for desired therapeutic effects, such as antimicrobial or antiviral activities. mdpi.com
Table 1: Examples of Biologically Active Pyridine Derivatives
| Compound Class | Therapeutic Area | Reference |
|---|---|---|
| Thienopyridines | Antimicrobial | dntb.gov.uaresearchgate.net |
| Pyridine-Thiazole Hybrids | Antimicrobial | |
| Pyridine Salts | Antimicrobial | mdpi.com |
Development of Enzyme Inhibitors (e.g., Cytochrome P450)
The pyridine nucleus is a known pharmacophore in the design of various enzyme inhibitors. While direct studies on this compound as a cytochrome P450 (CYP450) inhibitor are not extensively documented in publicly available literature, its structural motifs are relevant to this area of research. nih.govnih.gov The electronic properties conferred by the halogen and methoxy substituents can influence the binding affinity and inhibitory potency of derivative compounds towards specific enzyme targets. The development of selective enzyme inhibitors is a key strategy in treating a multitude of diseases, including cancer and metabolic disorders.
Scaffold for Drug Discovery and Lead Optimization
In the process of drug discovery, a "scaffold" refers to the core chemical structure of a compound that is responsible for its primary biological activity. This compound serves as an excellent scaffold due to its inherent chemical stability and the potential for modification at multiple positions. nih.gov During lead optimization, medicinal chemists systematically alter the substituents on the pyridine ring to enhance properties such as potency, selectivity, and pharmacokinetic profile. nih.gov The bromo and chloro atoms, for instance, can be replaced with a variety of other functional groups through well-established chemical transformations, allowing for the fine-tuning of a drug candidate's characteristics.
Utility in Agrochemical Development Research
The demand for new and effective crop protection agents is a constant driver of innovation in the agrochemical industry. Pyridine-containing compounds have a long history of use as herbicides, insecticides, and fungicides.
Intermediate for Herbicides and Pesticides
Similar to its role in medicinal chemistry, this compound and its close analogs are valuable intermediates in the synthesis of agrochemicals. jst.go.jpnih.govsemanticscholar.org The specific arrangement of substituents on the pyridine ring can be tailored to target specific biological pathways in weeds, insects, or fungal pathogens, leading to the development of more effective and selective crop protection products. The chemical reactivity of the bromo and chloro groups allows for the introduction of toxophoric moieties that are essential for the desired pesticidal activity.
Table 2: Related Pyridine Intermediates in Agrochemical Synthesis
| Intermediate | Resulting Agrochemical Class | Reference |
|---|---|---|
| 2,3-dichloro-5-(trifluoromethyl)pyridine | Herbicides, Insecticides, Fungicides | jst.go.jpnih.govsemanticscholar.org |
| 2-chloro-5-methylpyridine | Herbicides | jst.go.jpsemanticscholar.org |
Design of Targeted Crop Protection Agents
The structural motif of a substituted pyridine ring is of significant interest in the development of modern agrochemicals. Halogenated pyridines, in particular, are key components in a variety of herbicides, fungicides, and insecticides. While specific studies detailing the direct application of this compound in crop protection are not extensively documented in publicly available literature, its chemical structure suggests its potential as a valuable intermediate in the synthesis of novel active ingredients. The bromo and chloro substituents at the 4- and 2-positions, respectively, provide reactive sites for further chemical modification, allowing for the introduction of various functional groups to modulate biological activity. The methoxy group at the 5-position can influence the molecule's electronic properties and metabolic stability in target organisms.
The development of new crop protection agents often involves the synthesis and screening of large libraries of compounds. The utility of halogenated pyridines as scaffolds is well-established in this context. For instance, the derivatization of similar pyridine cores has led to the discovery of potent herbicides that target specific enzymes in weeds, or insecticides that act on the nervous systems of pests. The specific substitution pattern of this compound offers a unique starting point for the design of targeted agents. By employing modern synthetic methodologies, such as cross-coupling reactions, the bromine and chlorine atoms can be selectively replaced to build a diverse range of derivatives. These derivatization studies are crucial in identifying compounds with optimal efficacy, selectivity, and environmental profiles.
Contributions to Materials Science and Organic Electronics Research
Building Block for New Materials with Specific Properties
In the field of materials science, functionalized pyridine derivatives are recognized for their utility as building blocks for a wide array of advanced materials. The electron-deficient nature of the pyridine ring, combined with the electronic effects of its substituents, makes these compounds attractive for applications in organic electronics and polymer chemistry. This compound, with its distinct substitution pattern, presents itself as a versatile precursor for the synthesis of new materials with tailored properties.
The presence of two different halogen atoms (bromine and chlorine) on the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This regioselective derivatization is a powerful tool for constructing complex organic molecules and polymers with precise architectures. For example, by reacting the bromo or chloro substituent with appropriate coupling partners, it is possible to introduce chromophores, fluorophores, or other functional moieties. This can lead to the creation of novel dyes, liquid crystals, or components for organic light-emitting diodes (OLEDs). The methoxy group also plays a role in modulating the electronic and photophysical properties of the resulting materials.
Exploration in Organic Electronic and Catalytic Applications
The potential of this compound extends into the realm of organic electronics and catalysis. The pyridine nitrogen atom can coordinate with metal centers, making it a candidate for the synthesis of novel ligands for catalytic applications. The electronic properties of the pyridine ring, influenced by the bromo, chloro, and methoxy groups, can be fine-tuned to modulate the activity and selectivity of a metal catalyst.
In the context of organic electronics, the incorporation of this substituted pyridine into larger conjugated systems can impact charge transport properties. The electron-withdrawing nature of the pyridine ring and the halogens can be beneficial for creating n-type organic semiconductors, which are essential components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Research in this area often involves the synthesis of a series of related compounds to establish structure-property relationships, and this compound could serve as a key starting material in such investigations.
Solid-Phase Synthesis and Combinatorial Chemistry
Immobilization on Polymeric Supports for Library Generation
Solid-phase synthesis has become an indispensable tool in modern drug discovery and materials science for the rapid generation of large libraries of compounds. The immobilization of a core scaffold onto a polymeric support allows for the use of excess reagents and simplified purification procedures. While specific studies on the solid-phase synthesis of derivatives from this compound are not prominent, the principles have been demonstrated with structurally similar pyridine scaffolds.
For instance, a study by Pierrat et al. detailed the immobilization of 2-chloro-5-bromopyridine onto a polystyrene resin via a traceless silicon linker at the C-4 position. acs.org This approach could be conceptually adapted for this compound. The immobilization would likely proceed at one of the reactive halogen sites, leaving the other available for subsequent chemical transformations. This strategy enables the systematic derivatization of the pyridine core, leading to the generation of a library of compounds with diverse functionalities. The choice of which halogen to use for attachment to the solid support would depend on the desired reaction sequence and the relative reactivity of the C-Br and C-Cl bonds.
Synthesis of Pyridine-Based Libraries of Synthons and Chromophores
Once immobilized, the this compound scaffold can be subjected to a variety of chemical reactions to build a library of pyridine-based synthons and chromophores. The remaining halogen atom provides a handle for introducing molecular diversity. For example, a Suzuki coupling reaction could be used to introduce a range of aryl or heteroaryl groups, which are common components of chromophores.
The generation of such libraries is highly valuable for high-throughput screening in drug discovery and for the discovery of new materials with interesting optical or electronic properties. The ability to systematically vary the substituents on the pyridine ring allows researchers to explore a vast chemical space and identify compounds with desired activities or properties. The development of robust solid-phase synthetic routes for substituted pyridines like this compound is therefore a key enabling technology for innovation in these fields. acs.org
Design and Synthesis of Functional Pyridine Derivatives
The strategic placement of bromo, chloro, and methoxy groups on the pyridine ring makes this compound a highly versatile scaffold for chemical modification. The differential reactivity of the halogen substituents allows for selective and sequential reactions, providing a pathway to a wide array of polysubstituted pyridines.
Introduction of Various Electrophiles and Nucleophiles
The functionalization of the this compound core is primarily achieved through reactions at the carbon-halogen bonds. The bromo substituent at the 4-position and the chloro substituent at the 2-position serve as key handles for introducing a variety of electrophilic and nucleophilic groups.
Suzuki-Miyaura Cross-Coupling Reactions: A prominent method for introducing carbon-based electrophiles is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron reagent with the halo-pyridine. The greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective substitution at the 4-position. For instance, reaction with various arylboronic acids can introduce a range of substituted phenyl groups, leading to the formation of biaryl structures that are common motifs in pharmacologically active compounds.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen atoms, facilitates nucleophilic aromatic substitution. The chlorine atom at the 2-position is particularly susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, which are crucial for modulating the physicochemical and biological properties of the resulting molecules. The selective replacement of the chlorine atom is a key step in building molecular complexity.
Below is an interactive data table summarizing representative derivatization reactions of this compound.
| Reactant | Reagent/Catalyst | Reaction Type | Position of Substitution | Product Class |
| This compound | Arylboronic acid / Pd catalyst | Suzuki-Miyaura Coupling | 4-position (Br replaced) | 4-Aryl-2-chloro-5-methoxypyridines |
| This compound | Amine (R-NH2) | Nucleophilic Aromatic Substitution | 2-position (Cl replaced) | 4-Bromo-2-amino-5-methoxypyridines |
| This compound | Alcohol (R-OH) / Base | Nucleophilic Aromatic Substitution | 2-position (Cl replaced) | 4-Bromo-2-alkoxy-5-methoxypyridines |
| This compound | Thiol (R-SH) / Base | Nucleophilic Aromatic Substitution | 2-position (Cl replaced) | 4-Bromo-2-thioether-5-methoxypyridines |
Creation of Complex Polyfunctional Fluorinated Pyridine Building Blocks
The incorporation of fluorine atoms into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. While direct fluorination of this compound is not a commonly reported strategy, this versatile intermediate serves as a precursor for the synthesis of more complex fluorinated pyridine derivatives.
One synthetic approach involves the initial derivatization of the this compound core, followed by the introduction of fluorine or fluorine-containing moieties. For example, after a Suzuki coupling at the 4-position with a suitable boronic acid bearing a fluorinated substituent, a highly functionalized and fluorinated pyridine building block can be obtained.
Furthermore, the chloro and bromo groups can be sequentially replaced or transformed in multi-step syntheses where a fluorination step is introduced at a later stage. This strategic approach allows for the precise placement of fluorine atoms in the final complex molecule.
Development of Highly Functionalized Pyridines for Drug Design
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The ability to introduce multiple points of diversity on the pyridine ring is crucial for optimizing drug-like properties. This compound provides an excellent starting point for the synthesis of libraries of highly functionalized pyridine derivatives for drug discovery programs.
The sequential and selective functionalization of the 2- and 4-positions allows for the systematic exploration of the chemical space around the pyridine core. For instance, a library of compounds can be generated by first performing a Suzuki coupling at the 4-position with a set of diverse arylboronic acids, followed by nucleophilic substitution at the 2-position with a variety of amines or alcohols. This combinatorial approach can rapidly generate a multitude of novel compounds for biological screening.
While specific, publicly available data on drug candidates derived directly from this compound is often proprietary, the strategic importance of this and similar polyhalogenated pyridine intermediates is evident in the patent literature for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The ability to fine-tune the substituents on the pyridine ring is instrumental in achieving the desired potency, selectivity, and pharmacokinetic profile of a drug candidate.
Structure Activity Relationship Sar and Mechanistic Biological Studies of Pyridine Derivatives
Systematic Modification of the 4-Bromo-2-chloro-5-methoxypyridine Scaffold
A systematic investigation into the SAR of this compound would involve the synthesis of a library of analogues. This would allow researchers to probe the importance of each substituent on the pyridine (B92270) ring for a particular biological activity. Key modifications would include:
Modification at the 4-position (Bromo group): Replacing the bromo substituent with other halogens (fluoro, chloro, iodo) to understand the effect of electronegativity and size. Other substitutions could include small alkyl groups, cyano groups, or hydrogen to determine if a halogen is essential for activity.
Modification at the 2-position (Chloro group): Similar to the 4-position, substituting the chloro group with other halogens or small electron-withdrawing or donating groups would be crucial. The relative importance of the chloro group for biological activity would be a key area of investigation.
Modification at the 5-position (Methoxy group): The methoxy (B1213986) group could be replaced with other alkoxy groups of varying chain lengths, a hydroxyl group, or other hydrogen bond donors and acceptors to explore the steric and electronic requirements at this position.
Influence of Substituents on Biological Interactions (e.g., enzyme inhibition)
The biological activity of pyridine derivatives is highly dependent on the nature and position of their substituents. For this compound, the electronic properties of the bromo, chloro, and methoxy groups would significantly influence its interaction with biological targets, such as enzymes or receptors.
Electron-withdrawing effects: The bromo and chloro substituents are electron-withdrawing, which can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds or ionic interactions. These groups can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Electron-donating effects: The methoxy group is electron-donating, which can affect the electron density of the pyridine ring and influence its reactivity and binding properties.
A hypothetical SAR study might reveal that the specific combination of these substituents is crucial for inhibiting a particular enzyme. For instance, the chloro group at the 2-position might be essential for binding to a specific pocket in an enzyme's active site, while the bromo and methoxy groups could be involved in optimizing secondary interactions.
In-vitro and In-silico Methods for SAR Elucidation
To understand the SAR of this compound derivatives, a combination of in-vitro and in-silico methods would be employed.
In-vitro Assays: A primary step would be to screen the compound and its synthesized analogues against a panel of biological targets, such as kinases, proteases, or other enzymes implicated in disease. High-throughput screening (HTS) could identify initial hits, which would then be followed by more detailed enzymatic assays to determine inhibitory concentrations (e.g., IC50 values).
In-silico Modeling: Computational methods are invaluable for rationalizing SAR data and guiding the design of new analogues.
Molecular Docking: If a biological target is identified, molecular docking studies could predict the binding mode of this compound and its derivatives within the active site. This would provide insights into the specific interactions that contribute to binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models could be developed to correlate the physicochemical properties of the analogues with their biological activity. This would help in predicting the activity of yet-to-be-synthesized compounds.
Understanding Interaction Mechanisms with Biological Systems
Elucidating the precise mechanism of action is a critical step in drug development. For a novel compound like this compound, this would involve a series of experiments to understand how it interacts with biological systems at a molecular level. This could involve techniques such as X-ray crystallography of the compound bound to its target protein, which would provide a definitive picture of the binding interactions. Other biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to quantify the binding affinity and thermodynamics of the interaction.
Research on Potential Metabolic Profiles and Drug-Drug Interactions
The metabolism of a drug candidate is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. For halogenated pyridines, metabolism often involves oxidation of the pyridine ring by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.
Metabolic Stability Studies: In-vitro studies using liver microsomes or hepatocytes would be conducted to assess the metabolic stability of this compound. This would help in identifying potential metabolic liabilities.
CYP Inhibition and Induction Studies: It would be important to determine if this compound or its metabolites inhibit or induce major CYP enzymes. Inhibition or induction of CYPs can lead to significant drug-drug interactions when co-administered with other medications. The general metabolism of 3-chloropyridine, for instance, has been shown to result in the excretion of its N-oxide. nih.gov The transformation rate of halogenated pyridines can be influenced by the nature of the substituents. nih.gov
Without dedicated research on this compound, the information presented here remains a general framework for the type of scientific investigation required to understand its potential as a biologically active compound.
Future Research Directions and Unexplored Avenues for 4 Bromo 2 Chloro 5 Methoxypyridine
The chemical compound 4-Bromo-2-chloro-5-methoxypyridine, with its distinct arrangement of functional groups on a pyridine (B92270) core, represents a versatile scaffold for future scientific exploration. The presence of reactive chloro and bromo substituents, a methoxy (B1213986) group that influences electronic properties, and the foundational pyridine ring make it a candidate for development in medicinal chemistry, materials science, and sustainable chemical synthesis. The following sections outline key areas of future research where this compound could provide significant contributions.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for 4-bromo-2-chloro-5-methoxypyridine?
Methodological Answer:
The synthesis typically involves halogenation and functionalization of pyridine precursors. For example:
- Halogenation: Sequential bromination and chlorination of 5-methoxypyridine derivatives using reagents like N-bromosuccinimide (NBS) or PCl₃ under controlled conditions .
- Purification: Recrystallization from acetonitrile or ethyl acetate is effective for isolating high-purity crystals, as demonstrated in related bromo-chloro-pyridine syntheses (e.g., 90% yield after recrystallization) .
- Key Considerations: Monitor reaction temperatures to avoid over-halogenation. Use TLC or HPLC to track intermediate formation .
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural and functional validation:
Advanced: How can researchers optimize regioselectivity in cross-coupling reactions involving this compound?
Methodological Answer:
Regioselectivity in Suzuki or Buchwald-Hartwig couplings depends on:
- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for bromine-selective coupling, leveraging the stronger C–Br bond reactivity over C–Cl .
- Temperature Control: Lower temperatures (e.g., 60°C) favor bromine substitution, while higher temps (100°C) may activate chlorine .
- Additives: Use K₂CO₃ or Cs₂CO₃ to stabilize intermediates and reduce side reactions .
- Validation: Compare GC-MS or LC-NMR profiles of products to theoretical predictions .
Advanced: How should researchers resolve contradictory data in substitution reaction outcomes?
Methodological Answer:
Contradictions (e.g., unexpected regiochemistry) can arise from solvent polarity, steric effects, or competing pathways. Strategies include:
- Control Experiments: Systematically vary solvents (e.g., DMF vs. THF) and bases (e.g., Et₃N vs. DBU) to isolate influencing factors .
- Computational Modeling: Use DFT calculations to predict activation barriers for bromine vs. chlorine substitution, as applied in pyridine derivative studies .
- In Situ Monitoring: Employ ReactIR or flow NMR to detect transient intermediates .
Advanced: What supramolecular interactions influence the crystal packing of this compound?
Methodological Answer:
Hydrogen bonding and halogen interactions dominate:
- N–H⋯O/N Bonds: Observed in co-crystals with carboxylic acids, forming 2D networks (e.g., N7–H72⋯N3 in pyrimidine analogs) .
- Halogen⋯π Interactions: Bromine and chlorine may engage in weak interactions with aromatic rings, affecting solubility and melting points .
- Validation: Compare experimental XRD data with Mercury (CCDC) simulations to map interaction motifs .
Advanced: How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Kinetic Profiling: Use stopped-flow UV-Vis to measure reaction rates under varying pH and solvent conditions .
- Isotopic Labeling: Introduce ²H or ¹⁸O to track bond cleavage (e.g., methoxy group stability in acidic media) .
- Theoretical Studies: Combine Hammett plots with DFT to correlate substituent effects with activation energies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
